molecular formula C21H23N3O3S2 B10997922 N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide

Cat. No.: B10997922
M. Wt: 429.6 g/mol
InChI Key: BBWZFMARYQAOSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a thiazinane ring, a pyrrole ring, and a thiophene ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: This step often involves the use of pyrrole derivatives and coupling reactions.

    Attachment of the Thiophene Ring: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to scale up the production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide
  • 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid

Uniqueness

N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C21H23N3O3S2/c25-21(15-20(17-9-13-28-16-17)23-10-1-2-11-23)22-18-5-7-19(8-6-18)24-12-3-4-14-29(24,26)27/h1-2,5-11,13,16,20H,3-4,12,14-15H2,(H,22,25)

InChI Key

BBWZFMARYQAOSG-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.